molecular formula C28H41N3O2 B15018437 4-benzyl-N-[4-(decyloxy)phenyl]piperazine-1-carboxamide

4-benzyl-N-[4-(decyloxy)phenyl]piperazine-1-carboxamide

Katalognummer: B15018437
Molekulargewicht: 451.6 g/mol
InChI-Schlüssel: ICEWLWZPXQCKJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzyl-N-[4-(decyloxy)phenyl]piperazine-1-carboxamide is a synthetic organic compound with the molecular formula C28H41N3O2. This compound is part of the piperazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[4-(decyloxy)phenyl]piperazine-1-carboxamide typically involves the reaction of 4-benzylpiperazine with 4-(decyloxy)benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzyl-N-[4-(decyloxy)phenyl]piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Benzyl-N-[4-(decyloxy)phenyl]piperazine-1-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-benzyl-N-[4-(decyloxy)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Benzyl-N-[4-(decyloxy)phenyl]piperazine-1-carboxamide
  • 4-Benzyl-N-[4-(methoxy)phenyl]piperazine-1-carboxamide
  • 4-Benzyl-N-[4-(ethoxy)phenyl]piperazine-1-carboxamide

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The decyloxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with lipid-rich environments .

Eigenschaften

Molekularformel

C28H41N3O2

Molekulargewicht

451.6 g/mol

IUPAC-Name

4-benzyl-N-(4-decoxyphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C28H41N3O2/c1-2-3-4-5-6-7-8-12-23-33-27-17-15-26(16-18-27)29-28(32)31-21-19-30(20-22-31)24-25-13-10-9-11-14-25/h9-11,13-18H,2-8,12,19-24H2,1H3,(H,29,32)

InChI-Schlüssel

ICEWLWZPXQCKJM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.